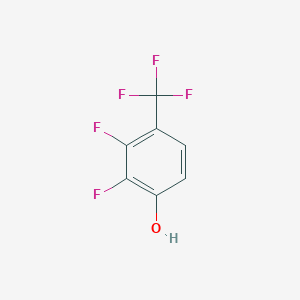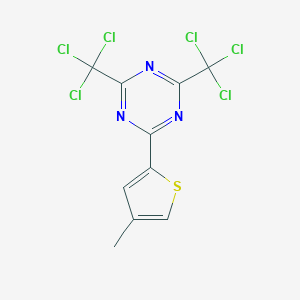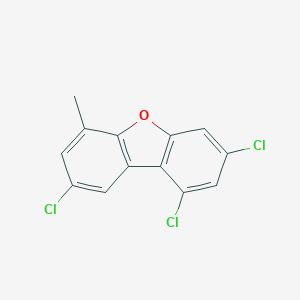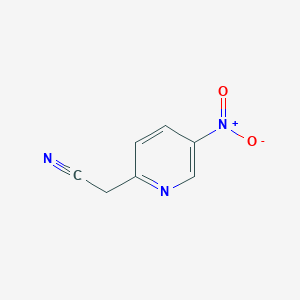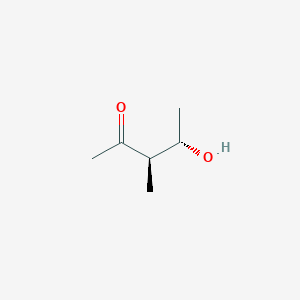
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral compound that has attracted significant attention in the scientific community due to its unique properties. It is commonly known as D-maltol and is used as a flavor enhancer in food and beverages. However, recent research has shown that it has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone varies depending on its application. In medicinal chemistry, it has been shown to exert its antimicrobial and antitumor effects through the inhibition of enzymes involved in cell proliferation and metabolism. In neurodegenerative diseases, it has been shown to exhibit neuroprotective effects through the inhibition of oxidative stress and inflammation.
In biochemistry, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone exerts its inhibitory effects on enzymes through competitive or non-competitive inhibition. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity.
Biochemische Und Physiologische Effekte
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it possesses antioxidant activity, which can protect cells from oxidative stress and damage. It has also been shown to exhibit anti-inflammatory effects, which can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R,4S)-3-Methyl-4-hydroxy-2-pentanone in lab experiments include its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, its chiral nature can pose challenges in certain experiments, and its effects can vary depending on the enantiomer used.
Zukünftige Richtungen
There are numerous future directions for the research on (3R,4S)-3-Methyl-4-hydroxy-2-pentanone. In medicinal chemistry, further studies are needed to explore its potential as a therapeutic agent for various diseases. In biochemistry, more research is needed to elucidate its mechanism of action and its potential use as a chelating agent. In material science, further studies are needed to explore its potential use in the synthesis of MOFs and other porous materials.
Conclusion:
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral compound that has potential applications in various scientific fields. Its unique properties make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and its potential applications.
Synthesemethoden
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between acetylacetone and glucose. Chemical synthesis involves the reaction between acetylacetone and diacetyl in the presence of a catalyst such as zinc chloride.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been shown to inhibit the activity of enzymes such as tyrosinase and α-glucosidase, which are involved in the synthesis of melanin and the breakdown of carbohydrates, respectively. It has also been studied for its potential use as a chelating agent in metal ion binding.
In material science, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs) and other porous materials. It has been shown to form stable complexes with metal ions, which can be used as building blocks for the synthesis of MOFs.
Eigenschaften
CAS-Nummer |
116660-75-4 |
|---|---|
Produktname |
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone |
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(3R,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
ZXZUCILLTLHIBZ-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@H]([C@H](C)O)C(=O)C |
SMILES |
CC(C(C)O)C(=O)C |
Kanonische SMILES |
CC(C(C)O)C(=O)C |
Synonyme |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
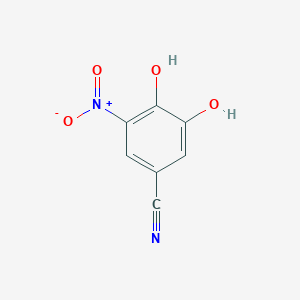
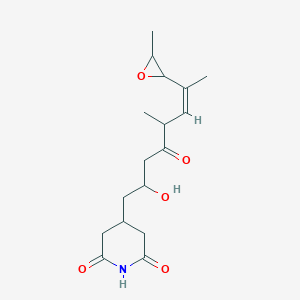
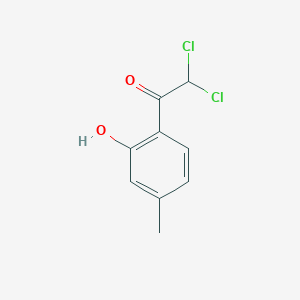
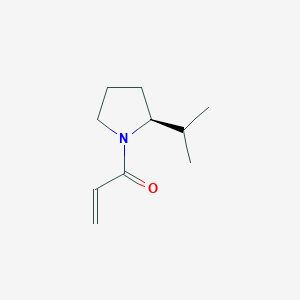

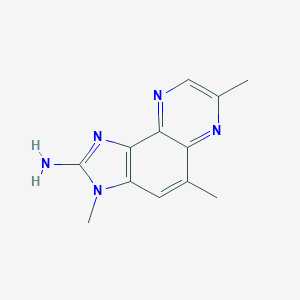
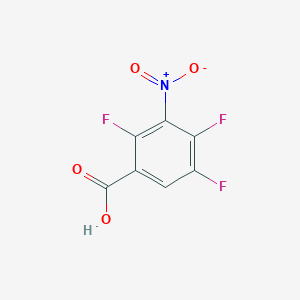
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
